Methyl 4-amino-3-methoxybenzoate

Description

The exact mass of the compound Methyl 4-amino-3-methoxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-amino-3-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-3-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

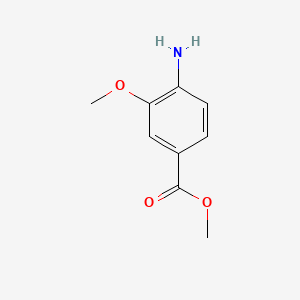

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLFOMMCQBAMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194434 | |

| Record name | Methyl 4-amino-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41608-64-4 | |

| Record name | Benzoic acid, 4-amino-3-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41608-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-3-methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041608644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-amino-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-amino-3-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-AMINO-3-METHOXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F37JMF7S7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 4-amino-3-methoxybenzoate: A Comprehensive Physicochemical Profile for Advanced Research

For Immediate Release

This technical guide offers an in-depth analysis of the physicochemical properties of Methyl 4-amino-3-methoxybenzoate (CAS No: 41608-64-4), a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing essential data, experimental methodologies, and a detailed synthesis workflow.

Core Physicochemical Properties

Methyl 4-amino-3-methoxybenzoate is a substituted benzoic acid derivative. Its molecular structure, featuring an amino group, a methoxy group, and a methyl ester, makes it a versatile building block for more complex molecules.[1][2] The compound typically presents as a white to light yellow solid.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl 4-amino-3-methoxybenzoate |

| CAS Number | 41608-64-4 |

| Molecular Formula | C₉H₁₁NO₃ |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)OC)N |

| InChI Key | DJLFOMMCQBAMAA-UHFFFAOYSA-N |

Table 2: Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 181.19 g/mol | PubChem |

| Melting Point | 128-131 °C | Anax Laboratories[3] |

| Boiling Point | 339.2±22.0 °C (Predicted) | ChemicalBook |

| logP (Calculated) | 1.064 | ChemScene |

| pKa (Predicted) | 2.04±0.10 (Predicted for 4-amino-2-methoxy isomer) | ChemicalBook |

| Solubility | Soluble in Methanol, Chloroform, DMSO; Slightly soluble in water. | ChemBK |

Experimental Protocols

The following sections detail the methodologies for the synthesis of Methyl 4-amino-3-methoxybenzoate and the determination of its key physicochemical properties.

Synthesis Protocol: Reduction of Methyl 4-nitro-3-methoxybenzoate

A common and effective method for the synthesis of Methyl 4-amino-3-methoxybenzoate is the reduction of its nitro precursor, Methyl 4-nitro-3-methoxybenzoate.

Materials:

-

Methyl 4-nitro-3-methoxybenzoate

-

Ethanol

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen (H₂) gas

-

Celite®

Procedure:

-

An ethanol solution of Methyl 4-nitro-3-methoxybenzoate is prepared.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The mixture is stirred under a hydrogen gas atmosphere for approximately 5 hours.

-

Upon completion of the reaction, the catalyst is removed by filtration through Celite®.

-

The solvent is evaporated under vacuum to yield an off-white solid.

-

The crude product is recrystallized from methanol to give the purified Methyl 4-amino-3-methoxybenzoate.

General Protocol for Melting Point Determination

The melting point of a crystalline solid can be determined using the capillary method with a melting point apparatus.

Materials:

-

Dry, powdered sample of Methyl 4-amino-3-methoxybenzoate

-

Capillary tube (sealed at one end)

-

Melting point apparatus

Procedure:

-

A small amount of the finely powdered sample is packed into the open end of a capillary tube to a height of 2-3 mm.[4]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to about 20 °C below the expected melting point.

-

The heating rate is then reduced to approximately 1-2 °C per minute.

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A narrow melting range (1-2 °C) is indicative of a pure compound.[5]

General Protocol for Solubility Determination

A qualitative determination of solubility in various solvents can be performed through systematic testing.

Materials:

-

Methyl 4-amino-3-methoxybenzoate

-

Test tubes

-

Solvents (e.g., water, methanol, ethanol, DMSO, 5% NaOH, 5% HCl)

Procedure:

-

Approximately 25 mg of the compound is placed in a test tube.

-

0.75 mL of the solvent is added in small portions, with vigorous shaking after each addition.[6]

-

The compound's solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).

-

For water-soluble compounds, litmus paper can be used to determine if the solution is acidic or basic.[7]

-

For water-insoluble compounds, subsequent tests in acidic (5% HCl) and basic (5% NaOH) solutions can indicate the presence of basic or acidic functional groups, respectively.[7]

General Protocol for pKa Determination

The acid dissociation constant (pKa) of an ionizable compound like an aromatic amine can be determined using spectrophotometric methods, particularly as most are not readily soluble in water alone.

Materials:

-

Methyl 4-amino-3-methoxybenzoate

-

Mixed solvent system (e.g., ethanol-water)

-

Solutions of varying known pH

-

UV-Vis Spectrophotometer

Procedure:

-

A stock solution of the amine is prepared in a suitable mixed solvent system.[8]

-

A series of solutions with different, precisely known pH values are prepared.

-

The absorbance of the amine in each solution is measured at a wavelength where the protonated and unprotonated forms have different extinction coefficients.

-

The ratio of the protonated to unprotonated species is calculated from the absorbance values.

-

The pKa is then determined using the Henderson-Hasselbalch equation by plotting the logarithm of this ratio against the pH.[8]

General Protocol for logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method, which is considered the "gold standard".[9][10]

Materials:

-

Methyl 4-amino-3-methoxybenzoate

-

1-Octanol (pre-saturated with water)

-

Water or a suitable buffer (e.g., PBS, pH 7.4, pre-saturated with 1-octanol)

-

Separatory funnel or vials

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

-

A known amount of the compound is dissolved in either the aqueous or 1-octanol phase.

-

The two immiscible phases are combined in a separatory funnel or vial at a known volume ratio.

-

The mixture is shaken vigorously until equilibrium is reached, allowing the compound to partition between the two layers.[10]

-

The mixture is then allowed to stand until the two phases are clearly separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique.[11]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis of Methyl 4-amino-3-methoxybenzoate.

Caption: Synthesis workflow for Methyl 4-amino-3-methoxybenzoate.

Applications in Research and Development

Methyl 4-amino-3-methoxybenzoate and its structural isomers are valuable intermediates in the synthesis of various pharmaceutical compounds.[12] The presence of multiple functional groups allows for diverse chemical modifications, making it a key starting material for building the core structures of biologically active molecules, including potential antitumor and antibacterial agents.[1] Its utility as a building block in the development of novel therapeutics underscores the importance of a thorough understanding of its physicochemical properties for process optimization and drug design.

References

- 1. 4-Methyl amino-3-methoxybenzoate [nastchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scribd.com [scribd.com]

- 5. chm.uri.edu [chm.uri.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 4-amino-3-methoxybenzoate (CAS 41608-64-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-amino-3-methoxybenzoate, a key chemical intermediate in the pharmaceutical and chemical industries. This document details its chemical and physical properties, spectroscopic data, synthesis and purification protocols, and its significant applications in drug discovery, particularly in the development of kinase inhibitors.

Chemical and Physical Properties

Methyl 4-amino-3-methoxybenzoate is a substituted aromatic amine and a derivative of benzoic acid. Its structure, featuring an amino, a methoxy, and a methyl ester group, makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of Methyl 4-amino-3-methoxybenzoate

| Property | Value | Source |

| CAS Number | 41608-64-4 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| IUPAC Name | methyl 4-amino-3-methoxybenzoate | [1][2] |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Melting Point | 127.0 to 131.0 °C | [3] |

| Boiling Point | (Predicted) | |

| Density | (Predicted) | |

| Solubility | Soluble in methanol. | [1] |

| InChI Key | DJLFOMMCQBAMAA-UHFFFAOYSA-N | [4] |

| SMILES | COC1=C(C=CC(=C1)C(=O)OC)N | [4] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [4] |

Spectroscopic Data

The structural features of Methyl 4-amino-3-methoxybenzoate can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | Aromatic H |

| ~7.3 | dd | 1H | Aromatic H |

| ~6.8 | d | 1H | Aromatic H |

| ~4.1 (broad s) | s | 2H | -NH₂ |

| 3.88 | s | 3H | -OCH₃ (methoxy) |

| 3.85 | s | 3H | -OCH₃ (ester) |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (ester) |

| ~148 | Aromatic C-O |

| ~142 | Aromatic C-N |

| ~123 | Aromatic C-H |

| ~121 | Aromatic C-CO |

| ~112 | Aromatic C-H |

| ~110 | Aromatic C-H |

| ~56 | -OCH₃ (methoxy) |

| ~52 | -OCH₃ (ester) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, broad | N-H stretching (asymmetric and symmetric) |

| 3000-2800 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1700 | Strong | C=O stretching (ester) |

| ~1620 | Strong | N-H bending |

| ~1520 | Strong | C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (ester and ether) |

Mass Spectrometry (MS)

Under electron ionization (EI), Methyl 4-amino-3-methoxybenzoate is expected to show a molecular ion peak at m/z = 181. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 150) or the carbomethoxy group (-COOCH₃, m/z = 122).[1]

Experimental Protocols

Synthesis of Methyl 4-amino-3-methoxybenzoate

A common synthetic route involves the nitration of methyl 3-methoxybenzoate followed by the reduction of the nitro group.[1]

Step 1: Nitration of Methyl 3-methoxybenzoate

-

Materials: Methyl 3-methoxybenzoate, Nitric acid (65%), Sulfuric acid (70%), Ice.

-

Procedure:

-

A mixture of nitric acid (40 ml) and sulfuric acid (200 ml) is cooled to 0°C in an ice bath.

-

Methyl 3-methoxybenzoate (83.0 g, 500 mmol) is added dropwise to the acid mixture while maintaining the temperature at 0°C.[1]

-

The reaction mixture is stirred overnight and then poured into ice water.

-

The resulting precipitate is filtered, and the solid filter cake is washed with water (3 x 300 ml) to yield methyl 4-nitro-3-methoxybenzoate as a yellow solid.[1]

-

Step 2: Reduction of Methyl 4-nitro-3-methoxybenzoate

-

Materials: Methyl 4-nitro-3-methoxybenzoate, Ethanol, Palladium on carbon (10% Pd/C), Hydrogen gas, Celite®.

-

Procedure:

-

An ethanol solution (1500 ml) of methyl 4-nitro-3-methoxybenzoate (84.4 g, 400 mmol) is prepared.

-

Pd/C catalyst (5.35 g) is added to the solution.

-

The mixture is stirred for 5 hours under a hydrogen atmosphere.[1]

-

Upon completion of the reaction, the catalyst is removed by filtration through Celite®.

-

The solvent is evaporated under vacuum to give an off-white solid.

-

The crude product is recrystallized from methanol to yield pure methyl 4-amino-3-methoxybenzoate.[1]

-

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of Methyl 4-amino-3-methoxybenzoate can be assessed using reverse-phase HPLC.

-

Column: Newcrom R1 or equivalent C18 column.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid or formic acid for Mass-Spec compatibility.

-

Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for the preparative separation and isolation of impurities.

Applications in Drug Discovery and Development

Methyl 4-amino-3-methoxybenzoate is a valuable building block in medicinal chemistry, primarily for the synthesis of heterocyclic compounds and small molecule inhibitors. A significant application is in the development of tyrosine kinase inhibitors, a class of targeted cancer therapeutics.

Intermediate in the Synthesis of EGFR Inhibitors

This compound serves as a key precursor in the synthesis of Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6] EGFR is a critical signaling protein that, when mutated or overexpressed, can drive the growth of various cancers.[7][8]

The synthesis of Gefitinib from a related hydroxy-analogue of Methyl 4-amino-3-methoxybenzoate involves a multi-step process including alkylation, nitration, reduction, cyclization, and amination reactions to construct the final quinazoline-based drug molecule.[6]

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][7] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[9] In many cancers, mutations or overexpression of EGFR lead to constitutive activation of these pathways, promoting uncontrolled cell growth. Kinase inhibitors like Gefitinib competitively bind to the ATP-binding site of the EGFR kinase domain, blocking its activity and inhibiting downstream signaling.[8]

Safety and Handling

Methyl 4-amino-3-methoxybenzoate is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Methyl 4-amino-3-methoxybenzoate is a fundamentally important building block in organic synthesis, with significant applications in the pharmaceutical industry. Its utility as a precursor for complex molecules, such as tyrosine kinase inhibitors, underscores its importance in modern drug discovery and development. This guide provides essential technical information to support researchers and scientists in leveraging the full potential of this versatile chemical intermediate.

References

- 1. Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. benchchem.com [benchchem.com]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Methyl 4-Amino-3-methoxybenzoate

This technical guide provides a comprehensive overview of Methyl 4-amino-3-methoxybenzoate, a key chemical intermediate in various synthetic applications, including pharmaceutical development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its applications.

Chemical and Physical Properties

Methyl 4-amino-3-methoxybenzoate is a derivative of benzoic acid with an amino group, a methoxy group, and a methyl ester substituent.[1] Its molecular formula is C9H11NO3.[2][3][4] The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 181.19 g/mol | [2][3][4][5] |

| Molecular Formula | C9H11NO3 | [2][3][4][5] |

| CAS Number | 41608-64-4 | [2][3] |

| IUPAC Name | methyl 4-amino-3-methoxybenzoate | [3][4][6] |

| Synonyms | 4-Amino-3-methoxybenzoic acid methyl ester | [4] |

| Appearance | White to light yellow solid | [7] |

| Purity | ≥98% | [1][2][6] |

| Melting Point | 128-131°C | [2] |

| InChIKey | DJLFOMMCQBAMAA-UHFFFAOYSA-N | [3][4][6] |

| SMILES | COC1=C(C=CC(=C1)C(=O)OC)N | [4] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [6] |

Experimental Protocols

The synthesis of Methyl 4-amino-3-methoxybenzoate is crucial for its application in further chemical reactions. A common and effective method involves the reduction of a nitro group precursor.

Synthesis of Methyl 4-amino-3-methoxybenzoate from Methyl 3-methoxy-4-nitrobenzoate[8]

This protocol details the synthesis via nitration of methyl 3-methoxybenzoate followed by reduction of the nitro group.

Part 1: Nitration of Methyl 3-methoxybenzoate

-

Reaction Setup : Prepare a mixture of nitric acid (HNO3, 65% by weight, 40 ml) and sulfuric acid (H2SO4, 70% by weight, 200 ml). Cool this acid mixture to 0°C in an ice bath.

-

Reagent Addition : Add methyl 3-methoxybenzoate (83.0 g, 500 mmol) drop-wise to the stirred acid mixture while maintaining the temperature at 0°C.

-

Reaction : Stir the reaction mixture overnight.

-

Work-up : Pour the reaction mixture into ice water. Filter the resulting mixture and wash the solid filter cake with water (3 x 300 ml). This yields methyl 4-nitro-3-methoxybenzoate as a yellow solid (84.4 g, 80% yield).

Part 2: Reduction of Methyl 4-nitro-3-methoxybenzoate

-

Reaction Setup : Dissolve the methyl 4-nitro-3-methoxybenzoate (84.4 g, 400 mmol) obtained from the previous step in ethanol (1500 ml). Add Palladium on carbon (Pd/C, 10% Pd, 5.35 g) as a catalyst.

-

Reaction : Stir the mixture for 5 hours under a hydrogen (H2) atmosphere.

-

Work-up : After the reaction is complete, remove the catalyst by filtration through Celite®.

-

Purification : Evaporate the solvent in vacuum to obtain an off-white solid. Recrystallize the solid from methanol to yield pure methyl 4-amino-3-methoxybenzoate (70.95 g, 98% yield).

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Methyl 4-amino-3-methoxybenzoate.

Applications in Research and Drug Development

Methyl 4-amino-3-methoxybenzoate is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.

-

Pharmaceutical Intermediates : It serves as a key starting material or intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1][7] Its structure is particularly useful for creating heterocyclic compounds which are prevalent in many drug candidates.[8]

-

Drug Discovery : The amino and ester functional groups on the aromatic ring allow for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry for the development of new therapeutic agents. For instance, related compounds are used in the synthesis of neuroprotective agents for conditions like Alzheimer's disease and in the development of retinoids.[9] While direct involvement in major signaling pathways is not prominently documented for this specific molecule, its role as a precursor to biologically active compounds is well-established. For example, similar structures are integral to the synthesis of kinase inhibitors like Gefitinib and Bosutinib, which target signaling pathways in cancer.[10][11]

Conclusion

Methyl 4-amino-3-methoxybenzoate is a chemical compound of significant interest to the scientific community, especially those involved in organic synthesis and drug development. Its well-defined properties and established synthetic routes make it a reliable intermediate for the creation of more complex and biologically active molecules. This guide provides the essential technical information required by researchers to effectively utilize this compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. anaxlab.com [anaxlab.com]

- 3. METHYL 4-AMINO-3-METHOXYBENZOATE | CAS 41608-64-4 [matrix-fine-chemicals.com]

- 4. Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Methyl 4-amino-3-methoxybenzoate | 41608-64-4 [sigmaaldrich.com]

- 7. 4-Methyl amino-3-methoxybenzoate [nastchem.com]

- 8. Methyl 4-amino-3-methoxybenzoate | 41608-64-4 [chemicalbook.com]

- 9. Methyl 4-amino-3-methylbenzoate | 18595-14-7 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Technical Guide: Methyl 4-amino-3-methoxybenzoate

IUPAC Name: Methyl 4-amino-3-methoxybenzoate

This technical guide provides a comprehensive overview of Methyl 4-amino-3-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Data

Methyl 4-amino-3-methoxybenzoate is an aromatic ester containing both an amino and a methoxy functional group. These features make it a versatile building block for further chemical modifications.

| Property | Value | Source |

| IUPAC Name | methyl 4-amino-3-methoxybenzoate | [1][2][3] |

| CAS Number | 41608-64-4 | [1][3] |

| Molecular Formula | C₉H₁₁NO₃ | [1][3][4] |

| Molecular Weight | 181.19 g/mol | [1][3][4][5] |

| Appearance | White to light yellow or light orange powder/crystal | [6] |

| Purity | >98.0% (GC) | |

| Melting Point | 127.0 to 131.0 °C | |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [2] |

| SMILES | COC1=C(C=CC(=C1)C(=O)OC)N | [1][3][5] |

| InChIKey | DJLFOMMCQBAMAA-UHFFFAOYSA-N | [1][2][3] |

Experimental Protocols

Synthesis of Methyl 4-amino-3-methoxybenzoate

A common synthetic route for Methyl 4-amino-3-methoxybenzoate involves a two-step process starting from methyl 3-methoxybenzoate.[7]

Step 1: Nitration of Methyl 3-methoxybenzoate

-

Procedure: Methyl 3-methoxybenzoate (83.0 g, 500 mmol) is added dropwise to a mixture of nitric acid (65% by weight, 40 ml) and sulfuric acid (70% by weight, 200 ml) at 0 °C.[7]

-

The reaction mixture is stirred overnight and then poured into ice water.[7]

-

The resulting mixture is filtered, and the solid filter cake is washed with water (3 x 300 ml) to yield methyl 4-nitro-3-methoxybenzoate as a yellow solid (84.4 g, 80% yield).[7]

Step 2: Reduction of Methyl 4-nitro-3-methoxybenzoate

-

Procedure: An ethanol (1500 ml) solution of methyl 4-nitro-3-methoxybenzoate (84.4 g, 400 mmol) is stirred with a Pd/C (10% Pd, 5.35 g) catalyst for 5 hours under a hydrogen atmosphere.[7]

-

Upon completion of the reaction, the catalyst is removed by filtration through Celite®.[7]

-

The solvent is evaporated under vacuum to give an off-white solid.[7]

-

The crude product is recrystallized from methanol to afford methyl 4-amino-3-methoxybenzoate (70.95 g, 98% yield).[7]

Analytical Characterization

The identity and purity of the synthesized Methyl 4-amino-3-methoxybenzoate can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are used to confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Biological Relevance and Signaling Pathways

Methyl 4-amino-3-methoxybenzoate and its derivatives are of significant interest in medicinal chemistry, particularly as inhibitors of cellular signaling pathways implicated in cancer. One such pathway is the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can lead to tumorigenesis when aberrantly activated in adults.

Derivatives of aminobenzoates have been synthesized and evaluated as inhibitors of the Hh pathway.[8] These inhibitors often target the Smoothened (Smo) receptor, a key component of the Hh signaling cascade.

Below is a diagram illustrating the Hedgehog signaling pathway and the potential point of inhibition by a drug derived from a Methyl 4-amino-3-methoxybenzoate scaffold.

Caption: The Hedgehog signaling pathway and the inhibitory action of an aminobenzoate derivative on the Smoothened (SMO) receptor.

The workflow for the synthesis and characterization of Methyl 4-amino-3-methoxybenzoate is outlined in the diagram below.

Caption: A workflow diagram illustrating the synthesis and purification of Methyl 4-amino-3-methoxybenzoate.

References

- 1. Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-amino-3-methoxybenzoate | 41608-64-4 [sigmaaldrich.com]

- 3. METHYL 4-AMINO-3-METHOXYBENZOATE | CAS 41608-64-4 [matrix-fine-chemicals.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 4-Amino-3-methoxybenzoic acid methyl ester | 41608-64-4 | FA70673 [biosynth.com]

- 6. 4-Methyl amino-3-methoxybenzoate [nastchem.com]

- 7. Methyl 4-amino-3-methoxybenzoate | 41608-64-4 [chemicalbook.com]

- 8. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-amino-3-methoxybenzoate structure and SMILES notation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 4-amino-3-methoxybenzoate, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document outlines its chemical structure, properties, synthesis, and applications, with a focus on its role in drug development.

Chemical Structure and Identifiers

Methyl 4-amino-3-methoxybenzoate is an aromatic compound with the chemical formula C₉H₁₁NO₃.[1] Its structure features a benzene ring substituted with an amino group, a methoxy group, and a methyl ester group.

SMILES Notation:

[1]

IUPAC Name: methyl 4-amino-3-methoxybenzoate[1]

Physicochemical Properties

The properties of Methyl 4-amino-3-methoxybenzoate make it a versatile reagent in organic synthesis. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Weight | 181.19 g/mol | [1][2] |

| CAS Number | 41608-64-4 | [2] |

| Melting Point | 128-131°C | [2] |

| Appearance | White to light yellow solid | [3] |

| Purity | ≥98% | [2] |

Synthesis Protocol

Methyl 4-amino-3-methoxybenzoate can be synthesized via the reduction of a nitro-substituted precursor. The following is a common experimental protocol.

Reaction: Reduction of Methyl 3-methoxy-4-nitrobenzoate

Materials:

-

Methyl 3-methoxy-4-nitrobenzoate

-

Ethanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen (H₂) gas

-

Celite®

Procedure:

-

A solution of methyl 3-methoxy-4-nitrobenzoate in ethanol is prepared.

-

A catalytic amount of 10% Palladium on carbon is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere for approximately 5 hours.

-

Upon completion of the reaction, the palladium catalyst is removed by filtration through a pad of Celite®.

-

The solvent is evaporated under vacuum to yield an off-white solid.

-

The crude product is recrystallized from methanol to afford pure Methyl 4-amino-3-methoxybenzoate.

Role in Drug Development and Discovery

Methyl 4-amino-3-methoxybenzoate is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical sector.[5] Its chemical structure makes it an ideal starting material for creating heterocyclic compounds and other molecular scaffolds present in many drug candidates.

Notably, it serves as a key intermediate in the synthesis of carbazole alkaloids, which are investigated for their potential antitumor and antibacterial properties.[3] The amino and ester functional groups on the molecule allow for a variety of chemical transformations, making it a versatile component in medicinal chemistry.

References

Technical Guide: Solubility of Methyl 4-amino-3-methoxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-amino-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information, detailed experimental protocols for solubility determination, and a logical workflow for such experiments. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction

Methyl 4-amino-3-methoxybenzoate is a crucial building block in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical physical property that influences reaction kinetics, purification processes such as crystallization, and formulation development. An understanding of its solubility behavior is paramount for process optimization and ensuring product quality and yield. This guide summarizes the available solubility information and provides standardized methods for its experimental determination.

Solubility Data

Exhaustive searches of scientific databases, patent literature, and chemical supplier documentation did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for methyl 4-amino-3-methoxybenzoate in a range of organic solvents at specified temperatures. However, qualitative descriptions of its solubility and its use in various solvent systems have been compiled from multiple sources.

Table 1: Qualitative Solubility of Methyl 4-amino-3-methoxybenzoate in Various Organic Solvents

| Solvent | Qualitative Solubility | Source Context |

| Ethanol | Soluble | Mentioned in chemical literature as a suitable solvent.[1] |

| Chloroform | Soluble | Indicated as a solvent in which the compound is soluble. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Listed as a solvent for this compound. |

| Methanol | Soluble | Used as a solvent for recrystallization and in synthetic procedures.[1] |

| Ethyl Acetate | Soluble | Employed as a solvent in reaction work-up and purification steps.[2] |

| Dichloromethane (DCM) | Soluble | Utilized as a reaction solvent in synthetic protocols.[3][4][5] |

| Water | Slightly Soluble | Generally described as having low solubility in aqueous media. |

Note: The term "Soluble" indicates that the compound dissolves in the specified solvent, but the exact concentration at saturation is not provided in the cited sources. Researchers should consider this as a preliminary guide and are encouraged to determine quantitative solubility for their specific applications.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid compound in an organic solvent.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely used technique to determine equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Apparatus:

-

Thermostatically controlled shaker or agitator

-

Vials or flasks with secure closures

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of methyl 4-amino-3-methoxybenzoate to a pre-determined volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the time required to reach a constant concentration.

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Determine the concentration of methyl 4-amino-3-methoxybenzoate in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, alternative for determining solubility.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus:

-

Thermostatically controlled shaker or agitator

-

Vials or flasks with secure closures

-

Filtration apparatus (e.g., filter paper and funnel)

-

Volumetric pipette

-

Pre-weighed evaporating dish or watch glass

-

Analytical balance

-

Oven

Procedure:

-

Prepare a saturated solution of methyl 4-amino-3-methoxybenzoate in the chosen solvent as described in steps 1-4 of the Isothermal Saturation Method.

-

Filter the saturated solution to remove any undissolved solid.

-

Accurately transfer a known volume of the clear filtrate to a pre-weighed evaporating dish using a volumetric pipette.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For less volatile solvents, an oven set to a temperature below the boiling point of the solvent and the melting point of the solute may be used.

-

Once the solvent has completely evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Calculate the solubility, typically expressed in grams per 100 mL of solvent.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.

Caption: Workflow for determining the solubility of a solid in a liquid.

Conclusion

References

- 1. Methyl 4-amino-3-methoxybenzoate | 41608-64-4 [chemicalbook.com]

- 2. WO2014165816A1 - Compounds useful for the treatment of metabolic disorders and synthesis of the same - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.rug.nl [pure.rug.nl]

Spectroscopic Profile of Methyl 4-amino-3-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-amino-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available spectroscopic data for Methyl 4-amino-3-methoxybenzoate. While direct spectral data is not always publicly available, this guide indicates where such data can be accessed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Detailed ¹H NMR spectral data, including chemical shifts (δ) in ppm and coupling constants (J) in Hz, for Methyl 4-amino-3-methoxybenzoate is available in spectral databases. A representative dataset would typically be presented as follows:

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Data not available | Data not available | Data not available | Aromatic Protons |

| Data not available | Data not available | Data not available | Amino Protons |

| Data not available | Data not available | Data not available | Methoxy Protons |

| Data not available | Data not available | Data not available | Ester Methyl Protons |

Note: Specific peak assignments and values can be found in databases such as SpectraBase.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key chemical shifts are summarized below.

| Chemical Shift (ppm) | Assignment |

| Data not available | Carbonyl Carbon |

| Data not available | Aromatic Carbons |

| Data not available | Methoxy Carbon |

| Data not available | Ester Methyl Carbon |

Note: A complete peak list is available in spectral databases like SpectraBase.[1]

Infrared (IR) Spectroscopy

The FTIR spectrum of Methyl 4-amino-3-methoxybenzoate, typically recorded as a KBr wafer, reveals characteristic absorption bands for its functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Strong, Broad | N-H Stretch (Amino group) |

| Data not available | Strong | C=O Stretch (Ester) |

| Data not available | Medium | C-O Stretch (Ester and Ether) |

| Data not available | Medium | Aromatic C=C Bending |

| Data not available | Medium | C-N Stretch |

Note: Detailed peak information can be accessed through the SpectraBase database.[1]

Mass Spectrometry (MS)

Mass spectrometry data, particularly from Gas Chromatography-Mass Spectrometry (GC-MS), provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 181 | High | [M]⁺ (Molecular Ion) |

| 166 | Medium | [M-CH₃]⁺ |

| 150 | Medium | [M-OCH₃]⁺ |

Source: NIST Mass Spectrometry Data Center[1]

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid sample such as Methyl 4-amino-3-methoxybenzoate.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Methyl 4-amino-3-methoxybenzoate for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are generally required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Identify the chemical shifts in the ¹³C NMR spectrum to characterize the carbon environments.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of Methyl 4-amino-3-methoxybenzoate with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture should be ground to a fine, homogeneous powder.

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as a plot of absorbance or transmittance versus wavenumber.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of Methyl 4-amino-3-methoxybenzoate (typically 1-10 µg/mL) in a volatile organic solvent such as methanol, acetone, or ethyl acetate.

-

Ensure the sample is completely dissolved and free of any particulate matter by filtering if necessary.

-

Transfer the solution to a 2 mL autosampler vial.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.

-

The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through the GC column.

-

The components of the sample are separated based on their volatility and interaction with the column's stationary phase.

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

In the ion source (typically using Electron Ionization - EI), the molecules are bombarded with electrons, leading to ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The observed fragments can be correlated with the loss of specific functional groups from the parent molecule.

-

Compare the obtained mass spectrum with library spectra (e.g., NIST) for confirmation of the compound's identity.

-

Workflow and Pathway Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Reactivity of Methyl 4-amino-3-methoxybenzoate with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-amino-3-methoxybenzoate is a multifaceted aromatic compound of significant interest in medicinal chemistry and drug development. Its chemical architecture, featuring a benzene ring substituted with an activating amino group, a moderately activating methoxy group, and a deactivating methyl ester group, presents a unique landscape for electrophilic aromatic substitution reactions. This guide provides a comprehensive analysis of the reactivity of Methyl 4-amino-3-methoxybenzoate with various electrophiles. It delves into the directing effects of the constituent functional groups, predicts the regioselectivity of electrophilic attack, and offers detailed experimental protocols for key transformations, including acylation, halogenation, and nitration. Particular emphasis is placed on the strategic use of protecting groups to modulate reactivity and achieve desired synthetic outcomes. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction: Structural Features and Reactivity Overview

Methyl 4-amino-3-methoxybenzoate possesses a unique substitution pattern that dictates its reactivity towards electrophiles. The key functional groups and their electronic effects are:

-

Amino Group (-NH₂): A powerful activating group with a strong +M (mesomeric) effect, directing electrophiles to the ortho and para positions.

-

Methoxy Group (-OCH₃): An activating group with a moderate +M effect, also directing electrophiles to the ortho and para positions.

-

Methyl Ester Group (-COOCH₃): A deactivating group with a -M effect, which directs incoming electrophiles to the meta position.

The overall reactivity of the aromatic ring is significantly enhanced by the synergistic electron-donating effects of the amino and methoxy groups. The powerful activating nature of the amino group is the dominant factor in determining the regioselectivity of electrophilic aromatic substitution.

Regioselectivity of Electrophilic Aromatic Substitution

The combined directing effects of the three substituents on Methyl 4-amino-3-methoxybenzoate determine the position of electrophilic attack. The amino group at C-4 and the methoxy group at C-3 strongly activate the positions ortho and para to them.

-

The position C-5 is ortho to the strongly activating amino group and meta to the deactivating methyl ester group.

-

The position C-2 is ortho to the methoxy group and meta to the amino group.

-

The position C-6 is meta to both the amino and methoxy groups and ortho to the deactivating methyl ester.

Considering the powerful activating and directing effect of the amino group, electrophilic substitution is overwhelmingly predicted to occur at the C-5 position , which is ortho to the amino group and sterically accessible.

Diagram 1: Directing Effects on Methyl 4-amino-3-methoxybenzoate

Caption: Predicted regioselectivity of electrophilic attack on Methyl 4-amino-3-methoxybenzoate.

Protection of the Amino Group: A Strategic Necessity

The high reactivity of the amino group can lead to undesirable side reactions, such as oxidation, poly-substitution, and reaction with Lewis acid catalysts in Friedel-Crafts reactions. To circumvent these issues and achieve clean, high-yielding transformations, the amino group is typically protected, most commonly as an acetamide (-NHCOCH₃). This protection moderates the activating effect of the amino group and ensures predictable regioselectivity. The acetyl group can be readily removed by hydrolysis after the desired electrophilic substitution has been performed.

Diagram 2: General Workflow for Electrophilic Substitution

Caption: A typical workflow involving protection and deprotection steps.

Reactivity with Specific Electrophiles: Data and Protocols

While specific quantitative data for electrophilic substitutions on Methyl 4-amino-3-methoxybenzoate is not extensively reported, the following sections provide representative protocols and expected outcomes based on reactions with closely related, structurally analogous compounds.

Acylation (Acetylation of the Amino Group)

The protection of the amino group via acetylation is the crucial first step for most subsequent electrophilic aromatic substitutions.

Table 1: Quantitative Data for Acetylation of Anilines

| Reactant | Acetylating Agent | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Acetic Anhydride | Water/HCl | Sodium Acetate | RT | 0.5 | >90 | [1] |

| 4-Aminobenzoic acid | Acetic Anhydride | Acetic Acid | None | Reflux | 0.5 | ~85 | [2] |

Experimental Protocol: Acetylation of Methyl 4-amino-3-methoxybenzoate

-

Dissolution: Dissolve Methyl 4-amino-3-methoxybenzoate (1.0 eq) in a mixture of water and concentrated hydrochloric acid (to form the hydrochloride salt).

-

Reagent Preparation: In a separate flask, prepare a solution of sodium acetate (1.1 eq) in water.

-

Reaction: To the solution of the aniline hydrochloride, add acetic anhydride (1.1 eq) with vigorous stirring. Immediately add the sodium acetate solution.

-

Isolation: The acetylated product, Methyl 4-acetamido-3-methoxybenzoate, will precipitate from the solution. Cool the mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as aqueous ethanol to afford the pure product.

Halogenation

Halogenation of the protected Methyl 4-acetamido-3-methoxybenzoate is expected to proceed smoothly at the C-5 position.

Table 2: Quantitative Data for Halogenation of Activated Aromatic Compounds

| Reactant | Halogenating Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 4-Aminobenzoic acid | N-Bromosuccinimide | DMF | RT | 18 | 4-Amino-3-bromobenzoic acid | ~70 | [3] |

| Vanillin | Bromine | Acetic Acid | RT | 2 | 5-Bromovanillin | High | [4] |

| N,N-dimethylaniline N-oxide | Thionyl bromide | THF | -78 | 4 | 4-Bromo-N,N-dimethylaniline | 55 | [5] |

Experimental Protocol: Bromination of Methyl 4-acetamido-3-methoxybenzoate

-

Dissolution: Dissolve Methyl 4-acetamido-3-methoxybenzoate (1.0 eq) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.0 eq) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water to precipitate the crude product.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize to obtain pure Methyl 4-acetamido-5-bromo-3-methoxybenzoate.

Nitration

Nitration of the protected substrate is a key reaction to introduce a nitro group, which can be further functionalized.

Table 3: Quantitative Data for Nitration of Acetanilide Derivatives

| Reactant | Nitrating Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 4-Acetamidobenzoic acid | HNO₃/H₂SO₄ | H₂SO₄ | 0-12 | 1-5 | 4-Acetamido-3-nitrobenzoic acid | Good | [2] |

| Acetanilide | HNO₃/H₂SO₄ | H₂SO₄ | <10 | 1 | p-Nitroacetanilide | Major |

Experimental Protocol: Nitration of Methyl 4-acetamido-3-methoxybenzoate

-

Dissolution: Carefully dissolve Methyl 4-acetamido-3-methoxybenzoate (1.0 eq) in concentrated sulfuric acid at a low temperature (0-5 °C).

-

Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid, keeping the temperature low.

-

Reaction: Add the cold nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature below 10 °C.

-

Work-up: After the addition is complete, allow the reaction to stir for a short period before carefully pouring it onto crushed ice.

-

Isolation and Purification: The nitrated product will precipitate. Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and recrystallize to yield Methyl 4-acetamido-3-methoxy-5-nitrobenzoate.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic rings.[6][7][8] Given the activated nature of Methyl 4-amino-3-methoxybenzoate, this reaction is expected to proceed, likely at the C-5 position. Protection of the amino group is advisable to prevent side reactions.

Experimental Protocol: Vilsmeier-Haack Formylation of Methyl 4-acetamido-3-methoxybenzoate

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to N,N-dimethylformamide (DMF) (used as solvent and reagent).

-

Reaction: To the prepared Vilsmeier reagent, add Methyl 4-acetamido-3-methoxybenzoate (1.0 eq) and stir the mixture at a slightly elevated temperature (e.g., 50-60 °C). Monitor the reaction by TLC.

-

Hydrolysis: Upon completion, cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium hydroxide or sodium carbonate) to hydrolyze the intermediate iminium salt.

-

Isolation and Purification: The formylated product can be isolated by extraction with an organic solvent, followed by chromatographic purification to yield Methyl 4-acetamido-5-formyl-3-methoxybenzoate.

Deprotection of the Acetamido Group

The final step in the synthetic sequence is the removal of the acetyl protecting group to regenerate the free amino group.

Experimental Protocol: Hydrolysis of the Acetamido Group

-

Reaction: Heat the N-acetylated compound under reflux in an aqueous acidic solution (e.g., a mixture of concentrated sulfuric acid and water) or a basic solution (e.g., aqueous sodium hydroxide).[6]

-

Neutralization: After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a base (if acidic hydrolysis was used) or an acid (if basic hydrolysis was used) to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure, deprotected product.

Conclusion

Methyl 4-amino-3-methoxybenzoate is a highly activated aromatic system that readily undergoes electrophilic aromatic substitution. The strong activating and ortho-directing influence of the amino group dictates that electrophilic attack will predominantly occur at the C-5 position. For controlled and high-yielding reactions, protection of the amino group as an acetamide is a critical strategic step. This guide provides a foundational understanding and practical protocols for the synthetic manipulation of this important building block, which will be of significant value to researchers in the fields of organic synthesis and drug discovery. The provided methodologies, while based on analogous systems, offer a robust starting point for the exploration and utilization of Methyl 4-amino-3-methoxybenzoate in the synthesis of novel and complex molecular architectures.

References

- 1. youtube.com [youtube.com]

- 2. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

The Dual Nature of the Amino Group in Methyl 4-amino-3-methoxybenzoate: A Technical Guide to its Nucleophilic Character

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nucleophilic character of the amino group in methyl 4-amino-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The molecule's unique substitution pattern, featuring both an electron-donating methoxy group and an electron-withdrawing methyl ester group, creates a nuanced reactivity profile that is critical for synthetic chemists to understand and manipulate. This document provides a detailed analysis of the electronic effects at play, quantitative data for related compounds, and robust experimental protocols for key reactions that leverage the amino group's nucleophilicity.

Electronic Landscape: The Interplay of Substituent Effects

The nucleophilicity of the primary amino group in methyl 4-amino-3-methoxybenzoate is modulated by the electronic properties of the other substituents on the aromatic ring. The methoxy group at the meta position and the methyl ester group at the para position to the amino group exert opposing effects on the electron density of the nitrogen atom, thereby influencing its ability to act as a nucleophile.

The methoxy group (-OCH₃) , positioned meta to the amino group, is an electron-donating group primarily through its positive resonance effect (+R) and to a lesser extent, its negative inductive effect (-I). However, from the meta position, the resonance effect is significantly diminished. The primary influence of the meta-methoxy group is a weak electron-withdrawing inductive effect.

Conversely, the methyl ester group (-COOCH₃) , situated para to the amino group, is a strong electron-withdrawing group through both a negative resonance effect (-R) and a negative inductive effect (-I). This delocalizes the lone pair of electrons on the amino nitrogen into the aromatic system and towards the ester functionality, thereby decreasing the electron density on the nitrogen and reducing its nucleophilicity.

The overall nucleophilic character of the amino group is a result of the balance between these competing electronic influences. While the methoxy group offers a slight electron-donating contribution, the strong electron-withdrawing nature of the para-methyl ester group is expected to be the dominant factor, rendering the amino group less nucleophilic than in aniline but still reactive towards suitable electrophiles.

Quantitative Insights: pKa and Hammett Constants

The pKa of the conjugate acid of an amine is a direct measure of its basicity; a lower pKa indicates a weaker base and generally a poorer nucleophile. The predicted pKa for the conjugate acid of the closely related 4-amino-3-methoxybenzoic acid is approximately 4.74.[1] This value is slightly higher than that of 4-aminobenzoic acid, suggesting that the meta-methoxy group has a net electron-donating effect that slightly increases the basicity of the amino group.

Table 1: Comparative pKa Values of Substituted Aminobenzoic Acids

| Compound | pKa of Conjugate Acid of Amino Group |

| Aniline | 4.60 |

| 4-Aminobenzoic acid | ~2.5 (for -COOH), ~4.9 (for -NH₃⁺) |

| 4-Amino-3-methoxybenzoic acid | ~4.74 (predicted)[1] |

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, is a measure of the sensitivity of a particular reaction to these effects.

Table 2: Relevant Hammett Substituent Constants (σ)

| Substituent | Position | σ Value | Electronic Effect |

| -NH₂ | para | -0.66[2] | Strong Electron-Donating |

| -OCH₃ | meta | +0.12[3] | Weak Electron-Withdrawing (Inductive) |

| -COOCH₃ | para | +0.45[3] | Strong Electron-Withdrawing |

The positive σ value for the meta-methoxy group indicates its electron-withdrawing inductive effect, while the large positive σ value for the para-carbomethoxy group highlights its strong electron-withdrawing nature. The large negative σ value for a para-amino group demonstrates its strong electron-donating potential, which is significantly attenuated in the target molecule by the ester group.

Experimental Protocols for Key Nucleophilic Reactions

The amino group of methyl 4-amino-3-methoxybenzoate can undergo a variety of nucleophilic reactions, including acylation, alkylation, and diazotization. The following protocols are based on established procedures for similarly substituted anilines and can be adapted for the target molecule.

N-Acylation

N-acylation is a common reaction to protect the amino group or to introduce new functional moieties.

Materials:

-

Methyl 4-amino-3-methoxybenzoate

-

Acylating agent (e.g., acetic anhydride, benzoyl chloride)

-

Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve methyl 4-amino-3-methoxybenzoate (1.0 eq) in the chosen aprotic solvent under an inert atmosphere.

-

Add the base (1.1-1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (1.0-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom, which can be challenging to perform selectively on primary anilines due to over-alkylation. Reductive amination is often a preferred method for mono-alkylation.

Materials:

-

Methyl 4-amino-3-methoxybenzoate

-

Aldehyde or ketone (1.0-1.2 eq)

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Solvent (e.g., dichloromethane, 1,2-dichloroethane)

Procedure:

-

To a stirred solution of methyl 4-amino-3-methoxybenzoate (1.0 eq) in the solvent under an inert atmosphere, add the aldehyde or ketone.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Carefully add the reducing agent (1.2-1.5 eq) portion-wise.

-

Continue stirring at room temperature for 2-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Diazotization and Sandmeyer Reaction

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via the Sandmeyer reaction.

Materials:

-

Methyl 4-amino-3-methoxybenzoate

-

Sodium nitrite (NaNO₂)

-

Strong mineral acid (e.g., HCl, H₂SO₄)

-

Copper(I) salt (e.g., CuCl, CuBr, CuCN) for Sandmeyer reaction

Procedure:

-

Dissolve methyl 4-amino-3-methoxybenzoate (1.0 eq) in the mineral acid (2.5-3.0 eq) and water.

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

-

For the Sandmeyer reaction, slowly add the cold diazonium salt solution to a solution of the appropriate copper(I) salt.

-

Allow the reaction to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.

-

Extract the product with an organic solvent, wash, dry, and purify.

Conclusion

The nucleophilic character of the amino group in methyl 4-amino-3-methoxybenzoate is a finely balanced property governed by the competing electronic effects of the methoxy and methyl ester substituents. While the strong electron-withdrawing nature of the ester group deactivates the amino group compared to aniline, it remains sufficiently nucleophilic to participate in a range of important synthetic transformations. A thorough understanding of these electronic influences, coupled with the application of robust experimental protocols, is essential for drug development professionals and synthetic chemists to effectively utilize this versatile building block in the creation of novel and complex molecules. Further quantitative kinetic studies would be beneficial to provide a more precise understanding of its reactivity profile.

References

The Methoxy Group: A Potent Director in Electrophilic Aromatic Substitution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The methoxy group (-OCH₃) is a powerful activating and ortho, para-directing substituent in electrophilic aromatic substitution (EAS) reactions. Its influence on the regioselectivity and rate of these reactions is a cornerstone of synthetic organic chemistry, with profound implications for the design and synthesis of pharmaceutical agents and other functional molecules. This technical guide provides a comprehensive overview of the electronic effects of the methoxy group, quantitative data on isomer distribution in key EAS reactions, detailed experimental protocols, and visual representations of the underlying mechanistic principles.

Electronic Effects of the Methoxy Group

The directing effect of the methoxy group is a result of the interplay between two opposing electronic influences: the resonance effect and the inductive effect.

-

Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This electron donation increases the electron density of the benzene ring, particularly at the ortho and para positions. This increased nucleophilicity makes the ring significantly more reactive towards electrophiles compared to unsubstituted benzene. The resonance effect is the dominant factor in determining the directing properties of the methoxy group.

-

Inductive Effect (-I): Oxygen is an electronegative atom, which leads to the withdrawal of electron density from the benzene ring through the sigma bond. This inductive effect deactivates the ring to some extent.

However, the electron-donating resonance effect strongly outweighs the electron-withdrawing inductive effect, leading to an overall activation of the aromatic ring and directing the incoming electrophile to the electron-rich ortho and para positions.

Quantitative Analysis of Regioselectivity

The ortho-para directing influence of the methoxy group is clearly demonstrated by the product distribution in various electrophilic aromatic substitution reactions on anisole (methoxybenzene). The following tables summarize the quantitative data for the nitration, bromination, and Friedel-Crafts acylation of anisole.

Table 1: Isomer Distribution in the Nitration of Anisole

| Nitrating Agent | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) | Ortho/Para Ratio |

| HNO₃ / H₂SO₄ | 30 - 40 | 60 - 70 | < 1 | ~0.5 - 0.67 |

| NO₂⁺BF₄⁻ | 71 | 28 | 1 | 2.5 |

| CH₃COONO₂ | 65 | 34 | 1 | 1.9 |

Data compiled from various sources. The exact isomer distribution can vary with reaction conditions such as temperature and acid concentration.

Table 2: Isomer Distribution in the Bromination of Anisole

| Brominating Agent | Solvent | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) |

| Br₂ | Acetic Acid | ~10 | ~90 | Trace |

Table 3: Isomer Distribution in the Friedel-Crafts Acylation of Anisole

| Acylating Agent | Lewis Acid | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) |

| Acetyl Chloride | AlCl₃ | < 1 | > 99 | Trace |

| Propionyl Chloride | FeCl₃ | Minor | Major | Trace |

Signaling Pathways and Mechanistic Diagrams